CB2 Receptor Affinity and Selectivity: 1,8-Naphthyridine Scaffold vs. Quinoline and Pyridine Analogs
Derivatives based on the 1,8-naphthyridin-2(1H)-one scaffold (the core structure of the target compound) demonstrate significantly higher CB2 receptor affinity and selectivity compared to quinoline-2(1H)-one and 2-oxo-1,2-dihydropyridine analogs. This class-level inference is supported by binding data from a series of compounds where the 1,8-naphthyridine core consistently yields subnanomolar Ki values at CB2 and selectivity ratios (CB1/CB2) exceeding 200 [1].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) and Selectivity (CB1/CB2 Ratio) |
|---|---|
| Target Compound Data | Ki < 1 nM; Selectivity Ratio > 200 (for optimized derivatives of the 1,8-naphthyridine scaffold) |
| Comparator Or Baseline | Quinoline-2(1H)-one and 2-oxo-1,2-dihydropyridine scaffolds (typical Ki values in the low nanomolar range but with lower selectivity ratios) |
| Quantified Difference | 1,8-Naphthyridine scaffold achieves subnanomolar affinity and selectivity ratio >200, while quinoline and pyridine analogs generally show higher Ki values and lower selectivity. |
| Conditions | Competitive binding assays against [3H]CP-55,940 using human recombinant CB1 and CB2 receptors expressed in CHO cells. |
Why This Matters
This quantitative advantage in affinity and selectivity makes the 1,8-naphthyridine scaffold a preferred starting point for developing CB2-targeted therapeutics with reduced psychotropic side effects.
- [1] Manera, C.; Saccomanni, G.; Malfitano, A.M.; et al. Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: An investigation of the 1,8-naphthyridin-2(1H)-one scaffold. Eur. J. Med. Chem. 2012, 52, 284–294. View Source
